methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride typically involves the reaction of indoline with appropriate reagents under specific conditions. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has focused on its potential therapeutic applications, including its role as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride can be compared with other indole derivatives such as:
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Similar in structure but with different substitution patterns on the indole ring.
Methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride: Another derivative with a methyl group on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14;/h2-5,10H,6-8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOJUVBHOKCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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